molecular formula C24H20ClN3O3S2 B282947 4-chloro-N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

4-chloro-N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide

Cat. No. B282947
M. Wt: 498 g/mol
InChI Key: TXIWEAQMLQGHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide, also known as compound 1, is a synthetic molecule with potential applications in scientific research. This compound belongs to the class of benzothiazole derivatives and has been shown to exhibit promising biological activities.

Mechanism of Action

The exact mechanism of action of 4-chloro-N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide 1 is not fully understood. However, it is believed to exert its biological effects through the inhibition of specific enzymes and the modulation of various signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 4-chloro-N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide 1 can affect various biochemical and physiological processes. For example, it has been found to reduce the production of reactive oxygen species and to increase the activity of antioxidant enzymes. It has also been shown to inhibit the growth of cancer cells and to induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide 1 in laboratory experiments is its potential to target specific enzymes and signaling pathways. Additionally, its synthetic nature allows for precise control over its chemical structure and properties. However, one limitation of using this 4-chloro-N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide is its potential toxicity and the need for careful handling.

Future Directions

There are several potential future directions for research involving 4-chloro-N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide 1. One area of interest is the development of more potent and selective derivatives of this 4-chloro-N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide. Additionally, further studies are needed to fully understand the mechanisms of action and potential therapeutic applications of this molecule. Finally, investigations into the potential toxicity and safety of this 4-chloro-N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide are also warranted.

Synthesis Methods

The synthesis of 4-chloro-N-[2-({2-[(4-methoxybenzyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide 1 involves a multi-step process that includes the reaction of 2-mercaptobenzothiazole with 4-chloro-N-(2-hydroxyethyl)benzamide, followed by the addition of 4-methoxybenzylamine and the subsequent reaction with ethyl chloroformate. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

Compound 1 has been investigated for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit inhibitory activity against several enzymes, including carbonic anhydrase II, acetylcholinesterase, and butyrylcholinesterase. Additionally, it has been found to have antimicrobial and anticancer properties.

properties

Molecular Formula

C24H20ClN3O3S2

Molecular Weight

498 g/mol

IUPAC Name

4-chloro-N-[2-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide

InChI

InChI=1S/C24H20ClN3O3S2/c1-31-19-9-2-15(3-10-19)13-26-22(29)14-32-24-28-20-11-8-18(12-21(20)33-24)27-23(30)16-4-6-17(25)7-5-16/h2-12H,13-14H2,1H3,(H,26,29)(H,27,30)

InChI Key

TXIWEAQMLQGHRX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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